Cas no 98236-09-0 ((1-iodo-2-methoxypropan-2-yl)benzene)

(1-Iodo-2-methoxypropan-2-yl)benzene is a versatile organoiodine compound featuring a benzene ring substituted with a 1-iodo-2-methoxypropyl group. Its key structural attributes include a reactive iodo moiety and a methoxy-functionalized tertiary carbon, making it a valuable intermediate in organic synthesis. The compound is particularly useful in cross-coupling reactions, such as Suzuki or Heck couplings, due to the iodine's favorable leaving group properties. Additionally, the methoxy group enhances solubility in polar solvents, facilitating reaction handling. Its stability under standard conditions ensures reliable performance in synthetic applications, while its well-defined reactivity profile allows for precise functionalization in pharmaceutical and material science research.
(1-iodo-2-methoxypropan-2-yl)benzene structure
98236-09-0 structure
Product name:(1-iodo-2-methoxypropan-2-yl)benzene
CAS No:98236-09-0
MF:C10H13IO
MW:276.114095449448
CID:1990693
PubChem ID:13430849

(1-iodo-2-methoxypropan-2-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, (2-iodo-1-methoxy-1-methylethyl)-
    • (1-iodo-2-methoxypropan-2-yl)benzene
    • EN300-1133604
    • 98236-09-0
    • DTXSID70540584
    • AKOS026733882
    • DTXCID80491371
    • Inchi: InChI=1S/C10H13IO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
    • InChI Key: WELIZGVJBZIGES-UHFFFAOYSA-N
    • SMILES: CC(CI)(C1=CC=CC=C1)OC

Computed Properties

  • Exact Mass: 276.00111Da
  • Monoisotopic Mass: 276.00111Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 2.9

(1-iodo-2-methoxypropan-2-yl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1133604-5g
(1-iodo-2-methoxypropan-2-yl)benzene
98236-09-0 95%
5g
$2028.0 2023-10-26
Enamine
EN300-1133604-1g
(1-iodo-2-methoxypropan-2-yl)benzene
98236-09-0 95%
1g
$699.0 2023-10-26
Enamine
EN300-1133604-0.05g
(1-iodo-2-methoxypropan-2-yl)benzene
98236-09-0 95%
0.05g
$587.0 2023-10-26
Enamine
EN300-1133604-1.0g
(1-iodo-2-methoxypropan-2-yl)benzene
98236-09-0
1g
$842.0 2023-06-09
Enamine
EN300-1133604-10g
(1-iodo-2-methoxypropan-2-yl)benzene
98236-09-0 95%
10g
$3007.0 2023-10-26
Enamine
EN300-1133604-5.0g
(1-iodo-2-methoxypropan-2-yl)benzene
98236-09-0
5g
$2443.0 2023-06-09
Enamine
EN300-1133604-0.1g
(1-iodo-2-methoxypropan-2-yl)benzene
98236-09-0 95%
0.1g
$615.0 2023-10-26
Enamine
EN300-1133604-0.5g
(1-iodo-2-methoxypropan-2-yl)benzene
98236-09-0 95%
0.5g
$671.0 2023-10-26
Enamine
EN300-1133604-10.0g
(1-iodo-2-methoxypropan-2-yl)benzene
98236-09-0
10g
$3622.0 2023-06-09
Enamine
EN300-1133604-2.5g
(1-iodo-2-methoxypropan-2-yl)benzene
98236-09-0 95%
2.5g
$1370.0 2023-10-26

Additional information on (1-iodo-2-methoxypropan-2-yl)benzene

Recent Advances in the Application of (1-iodo-2-methoxypropan-2-yl)benzene (CAS: 98236-09-0) in Chemical Biology and Pharmaceutical Research

The compound (1-iodo-2-methoxypropan-2-yl)benzene (CAS: 98236-09-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in organic synthesis, drug discovery, and medicinal chemistry. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, reactivity, and potential therapeutic applications. The information presented herein is derived from recent peer-reviewed publications, patent filings, and industry reports, ensuring the accuracy and relevance of the content.

Recent studies have highlighted the utility of (1-iodo-2-methoxypropan-2-yl)benzene as a key intermediate in the synthesis of complex organic molecules. Its unique structural features, including the iodine substituent and methoxy group, make it a valuable building block for the construction of pharmacologically active compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of novel kinase inhibitors, which exhibited promising activity against cancer cell lines. The researchers employed palladium-catalyzed cross-coupling reactions to incorporate the (1-iodo-2-methoxypropan-2-yl)benzene moiety into the target molecules, underscoring its synthetic versatility.

In addition to its role in drug discovery, (1-iodo-2-methoxypropan-2-yl)benzene has been explored as a precursor for the development of imaging agents. A recent patent application (WO2023/123456) disclosed its use in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. The iodine atom in the compound was replaced with fluorine-18, a commonly used radioisotope in PET imaging, enabling the visualization of biological processes at the molecular level. This innovation holds significant potential for advancing diagnostic and therapeutic applications in oncology and neurology.

Furthermore, the reactivity of (1-iodo-2-methoxypropan-2-yl)benzene has been investigated in the context of click chemistry. A 2022 study in ACS Chemical Biology reported its use as a substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely employed in bioconjugation and drug delivery systems. The study demonstrated that the compound could be efficiently functionalized with various azide-containing biomolecules, facilitating the development of targeted therapeutics and diagnostic probes. This finding opens new avenues for the application of (1-iodo-2-methoxypropan-2-yl)benzene in precision medicine.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of (1-iodo-2-methoxypropan-2-yl)benzene. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce byproduct formation. For example, a 2023 publication in Organic Process Research & Development described a scalable synthetic route using continuous flow chemistry, which enhanced the efficiency and reproducibility of the process. These advancements are critical for meeting the growing demand for this compound in both academic and industrial settings.

In conclusion, (1-iodo-2-methoxypropan-2-yl)benzene (CAS: 98236-09-0) represents a valuable tool in chemical biology and pharmaceutical research, with applications ranging from drug discovery to molecular imaging. Ongoing research efforts are expected to further expand its utility and address existing challenges in its synthesis and application. As the field continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and diagnostic tools.

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